molecular formula C28H40N2 B12617377 4,4'-Di(non-8-en-1-yl)-2,2'-bipyridine CAS No. 917616-60-5

4,4'-Di(non-8-en-1-yl)-2,2'-bipyridine

Cat. No.: B12617377
CAS No.: 917616-60-5
M. Wt: 404.6 g/mol
InChI Key: JDMWMRVPUDVELS-UHFFFAOYSA-N
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Description

4,4'-Di(non-8-en-1-yl)-2,2'-bipyridine is a bipyridine derivative classified For Research Use Only and is not intended for diagnostic or therapeutic applications. This compound features long hydrocarbon chains terminated with unsaturation (non-8-en-1-yl), a structure that suggests potential for further functionalization through reactions like thiol-ene click chemistry, making it a valuable building block in polymer and materials science. While specific studies on this exact alkenyl-substituted compound are not cited here, research on its saturated analogue, 4,4'-Dinonyl-2,2'-bipyridine (CAS 142646-58-0), provides strong insight into its core utility. Bipyridines with long alkyl chains are well-established as key ligands in coordination chemistry. They form stable complexes with various metal ions, most notably copper, which are instrumental in catalytic processes such as Atom Transfer Radical Polymerization (ATRP) . ATRP is a pivotal technique for synthesizing polymers with precise architectures and controlled molecular weights. Furthermore, the related dinonyl compound has been directly used in the preparation of advanced materials, including an artificial muscle with a lamellar structure based on a nematic triblock copolymer . This indicates that this compound holds significant research value for scientists developing next-generation functional materials, designing novel catalytic systems, and engineering supramolecular structures. Researchers should handle this material according to laboratory safety protocols. Safety and Handling: For research purposes only. Refer to the Safety Data Sheet for detailed hazard and handling information.

Properties

CAS No.

917616-60-5

Molecular Formula

C28H40N2

Molecular Weight

404.6 g/mol

IUPAC Name

4-non-8-enyl-2-(4-non-8-enylpyridin-2-yl)pyridine

InChI

InChI=1S/C28H40N2/c1-3-5-7-9-11-13-15-17-25-19-21-29-27(23-25)28-24-26(20-22-30-28)18-16-14-12-10-8-6-4-2/h3-4,19-24H,1-2,5-18H2

InChI Key

JDMWMRVPUDVELS-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCC=C

Origin of Product

United States

Coordination Chemistry of 4,4 Di Non 8 En 1 Yl 2,2 Bipyridine Metal Complexes

Versatility as a Bidentate Ligand

Like its parent compound, 2,2'-bipyridine (B1663995), 4,4'-Di(non-8-en-1-yl)-2,2'-bipyridine is an exceptionally versatile bidentate ligand, capable of forming stable complexes with a vast array of metal ions. wikipedia.org

The 2,2'-bipyridine framework readily coordinates to most transition metal ions. wikipedia.org Complexes with metals such as ruthenium, iron, copper, and nickel are well-documented and are often studied for their distinct optical and redox properties. wikipedia.orgrsc.orgnih.gov For instance, tris-bipyridyl complexes like [Ru(bpy)₃]²⁺ and [Fe(bpy)₃]²⁺ are classic examples that exhibit intense metal-to-ligand charge transfer (MLCT) bands. wikipedia.org It is expected that this compound forms analogous complexes, such as [M(this compound)₃]ⁿ⁺, with the long alkyl chains primarily enhancing solubility in nonpolar organic solvents. cdnsciencepub.com

The coordination of bipyridine-type ligands extends to lanthanide ions (Ln³⁺). researchgate.netnih.gov Due to their larger ionic radii and higher coordination numbers (often 8 or 9), lanthanides form intricate coordination structures. researchgate.netresearchgate.net While simple bipyridine often forms complexes in conjunction with other ligands (e.g., β-diketonates, nitrates) to satisfy the metal's coordination sphere, the fundamental Ln-N interaction is well-established. researchgate.netnih.govresearchgate.net Functionalized bipyridines, including those with carboxylic acid or N-oxide groups, have been used to create lanthanide coordination polymers with interesting luminescent properties. researchgate.netrsc.orgrsc.org Therefore, this compound is also a suitable candidate for forming complexes with lanthanides like Europium (Eu³⁺), Terbium (Tb³⁺), and Neodymium (Nd³⁺).

Table 1: Typical Coordination Geometries of Metal Ions with 2,2'-Bipyridine Ligands

Metal IonLigand:Metal RatioTypical Coordination NumberTypical GeometryExample Complex Ion
Fe(II)3:16Octahedral[Fe(bpy)₃]²⁺
Ru(II)3:16Octahedral[Ru(bpy)₃]²⁺
Cu(I)2:14Tetrahedral[Cu(bpy)₂]⁺
Cu(II)2:14, 5, or 6Square Planar, Square Pyramidal, or Distorted Octahedral[Cu(bpy)₂X₂]
Pt(II)2:14Square Planar[Pt(bpy)₂]²⁺
Ln(III)1:1 to 4:18, 9, or 10Distorted (e.g., Square Antiprism, Capped Square Antiprism)[Ln(bpy)(NO₃)₃(H₂O)₃]

This table represents general coordination behavior for the 2,2'-bipyridine scaffold. The specific geometry can be influenced by counter-ions and solvent molecules.

Solubility: The primary and most direct influence of these long hydrocarbon chains is the enhancement of solubility in non-polar and weakly polar organic solvents. cdnsciencepub.com This is a crucial feature for the synthesis and processing of metal complexes for applications in homogeneous catalysis or materials science. cdnsciencepub.com

Steric and Electronic Effects: Substituents at the 4,4'-positions are remote from the coordination site and thus exert minimal direct steric hindrance on the formation of the metal-ligand bond or the arrangement of other ligands around the metal. This is in contrast to substituents at the 6,6'-positions, which can enforce a specific coordination geometry due to their proximity to the metal ion. rsc.org The alkyl chains are known to be σ-donating, which can subtly influence the electronic properties (e.g., redox potentials) of the complex compared to the unsubstituted parent ligand. rsc.org

Functional Handle: The terminal alkene group (-CH=CH₂) on each chain provides a reactive handle for post-complexation modification. This allows the metal complex to be covalently anchored to surfaces, incorporated into polymers, or subjected to further organic transformations, adding a layer of versatility. rsc.org

Stereochemical Aspects in Metal-Ligand Complexation

The coordination of this compound to metal centers can lead to the formation of stereoisomers, particularly in octahedral complexes. When three bidentate ligands like this one coordinate to a single metal center, as in a [M(L)₃]ⁿ⁺ complex, a chiral-at-metal center is created. wikipedia.org

These complexes lack a plane of symmetry and exist as a pair of non-superimposable mirror images, known as enantiomers. These are designated by the stereochemical descriptors delta (Δ) for a right-handed propeller-like twist and lambda (Λ) for a left-handed twist. The synthesis of such complexes typically results in a racemic mixture (a 1:1 ratio of Δ and Λ enantiomers), although methods for chiral resolution or asymmetric synthesis can be employed to isolate a single enantiomer.

Thermodynamic and Kinetic Investigations of Complex Formation

The formation of metal complexes in solution is governed by both thermodynamic stability (the position of the equilibrium) and kinetic stability (the rate at which reactions occur). researchgate.net

Kinetic Aspects: The rates of formation and dissociation of bipyridine complexes depend on the nature of the metal ion and reaction conditions. researchgate.netnih.gov For many transition metals, the rate-determining step for complex formation is the substitution of a solvent molecule from the metal's inner coordination sphere. researchgate.net The long alkyl chains of this compound are unlikely to sterically hinder the approach to the metal center, so formation kinetics are expected to be similar to other 4,4'-disubstituted bipyridines. Dissociation kinetics, which involve the unwrapping of the chelate, might be subtly affected by the bulky side chains influencing the solvation shell around the complex.

Table 2: Key Thermodynamic and Kinetic Concepts in Complex Formation

TermSymbolDefinitionRelevance to the Ligand
Stepwise Stability ConstantKₙThe equilibrium constant for the formation of [MLₙ] from [MLₙ₋₁] and L.Describes the stability at each ligand addition step.
Overall Stability ConstantβₙThe equilibrium constant for the formation of [MLₙ] from M and nL.Indicates the total thermodynamic stability of the final complex.
Free Energy of FormationΔGThe overall energy change during complex formation (ΔG = -RTlnβ). A more negative value indicates greater stability.Determines the spontaneity of the complexation reaction.
Enthalpy of FormationΔHThe heat absorbed or released during complex formation.Reflects the strength of the coordinate bonds formed.
Entropy of FormationΔSThe change in disorder during complex formation.Often positive and favorable for chelation (chelate effect). The flexible chains may impact this value.
Rate of Formationk_fThe rate constant for the forward reaction (complexation).Describes how quickly the complex forms.
Rate of Dissociationk_dThe rate constant for the reverse reaction (dissociation).Describes how quickly the complex breaks apart (kinetic lability/inertness).

Supramolecular Architectures and Self Assembly Utilizing 4,4 Di Non 8 En 1 Yl 2,2 Bipyridine

Coordination-Driven Self-Assembly of Metallacycles and Metallacages

Coordination-driven self-assembly is a powerful strategy that leverages the predictable geometry of metal-ligand bonds to construct well-defined, discrete supramolecular structures. nih.govrsc.org In this approach, metal precursors with specific coordination angles (acceptors) are combined with organic ligands (donors) to spontaneously form thermodynamically stable, closed architectures such as metallacycles and metallacages.

The synthesis of discrete molecular polyhedra, such as triangles, rhomboids, and hexagons, is achieved by carefully selecting the angles of the donor and acceptor components. nih.gov For instance, combining a 60° di-platinum(II) acceptor with a 120° dipyridyl donor ligand in a 3:3 ratio predictably yields a molecular hexagon.

While specific polyhedra using 4,4'-Di(non-8-en-1-yl)-2,2'-bipyridine have not been explicitly detailed in the literature, its role can be understood from analogous systems. If this ligand were used in conjunction with linear dipyridyl linkers and appropriate metal acceptors, it would serve as a functionalized vertex in the resulting polyhedron. For example, a platinum(II) complex of this compound could be treated as a component in a multi-component assembly, where the nonenyl chains would decorate the exterior (exo-functionalization) of the final structure. nih.gov This functionalization is crucial for modulating the solubility and aggregation properties of the resulting metallacycle.

Table 1: Examples of Metallacycles Formed from Bipyridine-Type Ligands

Metal Acceptor Ligand(s) Resulting Geometry Reference
60° di-Pt(II) 120° dipyridyl donor Hexagon nih.gov
120° di-Pt(II) 60° dipyridyl donor Triangle nih.gov
[Pt(bpy)Cl]₂(μ-bph) 4,4'-bipyridine (B149096) Rectangle mdpi.com

This table presents analogous systems to illustrate the principles of forming molecular polyhedra.

The two non-8-en-1-yl chains play a critical role in the self-assembly process. These long hydrocarbon chains impart significant hydrophobicity to the molecule. In polar solvents, this leads to aggregation of the resulting metallacycles to minimize unfavorable interactions between the chains and the solvent. nih.gov This aggregation can lead to the formation of higher-order structures like vesicles or nanotubes.

Furthermore, the terminal alkene (C=C) group on each chain is a key functional handle. This group does not typically participate in the initial coordination-driven assembly but remains available for subsequent reactions. This allows for a hierarchical approach to materials synthesis: first, the formation of a precise supramolecular architecture via self-assembly, followed by covalent capture or functionalization of the assembly via reactions of the alkene, such as olefin metathesis or radical polymerization. researchgate.netfigshare.com This can transform a dynamic, reversible supramolecular structure into a robust, permanent covalent macromolecule.

Formation of Extended Coordination Polymers and Metal-Organic Frameworks (MOFs)

While linear linkers like 4,4'-bipyridine are classic building blocks for creating the extended lattice of Metal-Organic Frameworks (MOFs), chelating ligands such as 2,2'-bipyridines play a distinct but equally important role. mdpi.comresearchgate.netresearchgate.net Instead of acting as a simple strut to connect metal centers, 2,2'-bipyridine (B1663995) derivatives typically coordinate to a single metal ion or cluster, acting as a capping or auxiliary ligand that modifies the structure and properties of the secondary building unit (SBU). mdpi.com

In the context of this compound, its incorporation into a MOF would introduce several key features:

Pore Functionalization : The long, flexible nonenyl chains would extend into the pores of the MOF. This can be used to tune the hydrophobicity of the pores, affecting the framework's affinity for specific guest molecules.

Post-Synthetic Modification : The terminal alkene groups provide reactive sites for post-synthetic modification within the crystalline framework, allowing for the covalent anchoring of other functional groups after the MOF has been formed. rsc.org

Surface-Confined Self-Assembly and 2D Nanopatterning

The formation of highly ordered, self-assembled monolayers (SAMs) on solid substrates is a cornerstone of nanoscience, enabling the precise engineering of surface properties. researchgate.net Bipyridine derivatives functionalized with long alkyl chains are well-suited for creating such 2D patterns, particularly on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG) or gold. researchgate.net

For this compound, the self-assembly on a surface would be governed by a balance of interactions:

Substrate-Molecule Interaction : The aromatic bipyridine core and the hydrocarbon chains can physisorb onto the surface.

Intermolecular Interactions : Van der Waals forces between the interdigitated nonenyl chains of adjacent molecules and potential π-π stacking between the bipyridine cores would stabilize the 2D assembly.

Studies on similar molecules show that the long chains are essential for stable adsorption and that their packing dictates the unit cell parameters of the resulting 2D lattice. researchgate.netmdpi.com The terminal alkene groups could also play a role, potentially enabling on-surface covalent linking through polymerization reactions, transforming a 2D supramolecular pattern into a robust 2D covalent polymer. researchgate.net

Supramolecular Polymerization and Co-Polymerization

Supramolecular polymers are chain-like arrays of monomeric units held together by reversible, non-covalent interactions. The metal-coordinating ability of this compound makes it an ideal candidate for constructing metallo-supramolecular polymers. By complexing with metal ions that favor linear coordination, such as certain Ru(II) or Fe(II) species, the bipyridine units can link together into extended chains. nih.gov

The nonenyl side chains would flank this polymer backbone, influencing its solubility and processability. Furthermore, the terminal alkene groups offer a pathway for creating novel block copolymers. For instance, a supramolecular polymer could be formed first, and then the alkene chains could initiate a covalent polymerization, such as Ring-Opening Metathesis Polymerization (ROMP), to grow a different polymer block off the side of the main chain. figshare.com

The structure and stability of all the architectures described are underpinned by a hierarchy of non-covalent interactions. nih.gov

Metal-Ligand Coordination : This is the strongest and most directional interaction, forming the primary bonds that define the core geometry of metallacycles, MOF SBUs, and supramolecular polymers. The bond between the nitrogen atoms of the 2,2'-bipyridine and a transition metal is the foundational interaction. nih.gov

π-π Stacking : The electron-rich aromatic systems of the bipyridine rings can stack on top of each other. This interaction is common in aggregated metallacycles and is a key factor in the packing of molecules on surfaces and in crystals. nih.gov

Van der Waals Forces : These forces are particularly significant for this compound due to its long hydrocarbon chains. The collective van der Waals interactions between these chains are a major driving force for assembly and aggregation, especially in the formation of SAMs and in the hydrophobic collapse of assemblies in polar media. acs.org

Hydrophobic Effects : In aqueous or other polar environments, the nonenyl chains will seek to minimize their contact with the solvent, driving the aggregation of molecules or supramolecular structures into larger, more complex entities.

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation/Synonym
This compound -
2,2'-Bipyridine bpy
4,4'-Bipyridine 4,4'-bpy
Highly Oriented Pyrolytic Graphite HOPG
Metal-Organic Framework MOF
Secondary Building Unit SBU
Self-Assembled Monolayer SAM
Ring-Opening Metathesis Polymerization ROMP
1,8-bis(4-pyridyl)naphthalene DPN
Platinum(II) Pt(II)
Palladium(II) Pd(II)
Ruthenium(II) Ru(II)

Catalytic Applications of 4,4 Di Non 8 En 1 Yl 2,2 Bipyridine Metal Complexes

Homogeneous Catalysis

In homogeneous catalysis, metal complexes of substituted bipyridines are renowned for their ability to facilitate a wide array of chemical transformations. The electronic and steric properties of the substituents on the bipyridine framework play a crucial role in tuning the reactivity and selectivity of the metallic center.

The conversion of small molecules like carbon dioxide and water into chemical fuels is a cornerstone of renewable energy research. Metal complexes based on bipyridine ligands are among the most studied molecular catalysts for these transformations.

CO2 Reduction: Rhenium and Manganese tricarbonyl complexes with bipyridine ligands are well-established electrocatalysts and photocatalysts for the selective reduction of CO₂ to carbon monoxide (CO). nih.govescholarship.orgresearchgate.net The catalytic cycle typically involves the reduction of the metal center, which is influenced by the electronic properties of the bipyridine ligand. nih.gov For instance, the introduction of electron-donating or withdrawing groups can modify the reduction potential of the catalyst and its interaction with CO₂. escholarship.org While direct studies on the 4,4'-di(non-8-en-1-yl)-2,2'-bipyridine ligand are limited, research on analogous systems with functionalized bipyridines, such as those appended with amino acids or other organic moieties, demonstrates that the ligand framework is key to promoting catalytic activity and can even switch the mechanistic pathway to lower the required energy input. escholarship.org

Complexes of this compound are also poised to be effective catalysts for a range of valuable organic reactions.

Epoxidation: The conversion of alkenes to epoxides is a fundamental transformation in organic synthesis. While specific data on this compound is not prevalent, related bipyridine-based systems are known to catalyze epoxidation reactions.

C-H Activation and Borylation: The direct functionalization of otherwise inert C-H bonds is a powerful tool for streamlining synthetic routes. Iridium-catalyzed C-H borylation, for example, is a widely used method for preparing valuable organoboron compounds. Bipyridine ligands are crucial in this chemistry, with their substituents significantly influencing catalytic performance. nih.gov Studies on 4,4'-di-tert-butyl-2,2'-bipyridine, a close structural analog, show its utility in iridium-catalyzed C-H borylation and various nickel-catalyzed cross-coupling reactions. nih.gov More advanced research using 5,5′-bis-CF₃-bipyridine has enabled the challenging borylation of C(sp³)–H bonds in methylamides, highlighting that subtle electronic changes to the ligand can unlock new reactivity. nih.gov The nonenyl chains on the target ligand could influence catalyst solubility and interaction with substrates, potentially modulating activity in these transformations.

Heterogeneous and Immobilized Catalysis

A primary advantage of the this compound ligand is the presence of terminal alkene functionalities. These groups are ideal for grafting the catalyst onto solid supports or for polymerization, leading to robust heterogeneous catalysts with enhanced stability and recyclability.

The immobilization of molecular catalysts onto solid supports like nanomaterials combines the high selectivity and activity of homogeneous systems with the practical benefits of heterogeneous catalysis. The terminal alkene groups on the this compound ligand are perfectly suited for this purpose, allowing for covalent attachment to the surface of materials such as silica, polymers, or carbon nanotubes via techniques like hydrosilylation or radical polymerization.

Research has shown that anchoring manganese-bipyridine complexes to multi-walled carbon nanotubes via a pyrene (B120774) unit facilitates the electrocatalytic reduction of CO₂ in fully aqueous solutions. acs.org This immobilization prevents catalyst dimerization and degradation, leading to high turnover numbers. acs.org Similarly, iridium-bipyridine units incorporated into organosilica nanotubes have been used for C-H bond activation, demonstrating enhanced activity and durability compared to their homogeneous counterparts due to site isolation and improved mass transport. The terminal alkenes of this compound offer a direct route to create such advanced, reusable catalytic materials.

A major driver for heterogenizing molecular catalysts is to improve their operational stability and enable their recovery and reuse, which is critical for sustainable chemical processes. By covalently linking the this compound metal complex to a solid support, leaching of the active species into the reaction medium can be minimized.

The concept of creating polymeric materials from functionalized bipyridine units is a promising strategy. mdpi.comst-andrews.ac.uk Dehydrogenative polymerization, for instance, is a method to form polymers while releasing hydrogen. st-andrews.ac.uk The terminal alkenes on the ligand could be polymerized to create a polyolefin backbone with pendant metal-bipyridine catalytic sites. Such polymer-based catalysts often exhibit high stability and can be easily separated from the reaction mixture by simple filtration and reused over multiple cycles. Studies on other immobilized catalysts have demonstrated their recyclability in reactions like the hydroboration of alkynes, showcasing the practical advantages of this approach. nih.gov

Role of Ligand Structure in Modulating Catalytic Activity and Selectivity

The long nonyl chains introduce significant steric bulk and create a lipophilic (hydrophobic) pocket around the metal's active site. This can affect substrate selectivity, favoring nonpolar reactants, and can influence the solvation sphere, which is crucial in processes like water oxidation. nih.gov

Furthermore, studies on nickel-bipyridine complexes reveal that substituents dramatically affect the properties of the catalyst. nih.govnih.gov For example, bulky groups can stabilize certain oxidation states and influence the spin state of the metal, which in turn leads to major differences in catalytic performance for cross-coupling reactions. nih.gov Research on copper complexes with terminal alkenyl-substituted bipyridines (at the 6,6'-positions) showed that the steric hindrance of these chains directly impacts the electrochemical properties of the complex. nih.gov

The terminal alkene groups, as discussed, are primarily for immobilization, which transforms the system from a homogeneous to a more stable and recyclable heterogeneous catalyst. This structural feature allows for the creation of well-defined catalytic sites on a solid support, bridging the gap between molecular precision and industrial applicability. acs.org The insulation provided by such frameworks can also enhance photophysical properties, which is beneficial for photoredox catalysis. rsc.org

Electrochemical Behavior and Electron Transfer Properties

Redox Activity of the Bipyridine Moiety within Metal Complexes

The 2,2'-bipyridine (B1663995) (bpy) moiety is renowned for its ability to act as a "redox-active" or "non-innocent" ligand in metal complexes. iieta.org This means that the ligand itself can participate in electron transfer processes, accepting and donating electrons. The bpy ligand can exist in three different oxidation states: the neutral form (bpy⁰), a radical anion (bpy•⁻), and a dianion (bpy²⁻). researchgate.net This redox activity is due to the presence of a low-lying π* orbital that can accommodate one or two electrons.

When coordinated to a metal center, the bipyridine ligand can serve as an electron reservoir. The reduction of a metal complex containing a bipyridine ligand often occurs at the ligand rather than the metal center, especially for redox-inactive metals like Zn(II) or in cases where the metal center is difficult to reduce. For instance, studies on zinc complexes with 2,2'-bipyridine have demonstrated the stepwise reduction to form a stable π-radical anion and subsequently a diamagnetic dianion on the ligand. researchgate.net The formation of the radical species can be confirmed by techniques such as UV-vis spectroscopy, which shows characteristic absorption bands for the bpy radical, and electron paramagnetic resonance (EPR) spectroscopy, which confirms the localization of the spin density on the ligand. iieta.org

In complexes with redox-active metals like iron or ruthenium, the redox processes can be more complex, involving both metal-centered and ligand-centered electron transfers. researchgate.netutexas.edu The potential at which these redox events occur is sensitive to the nature of the substituents on the bipyridine ring. Electron-donating groups, such as alkyl chains, are generally expected to make the reduction of the bipyridine ligand more difficult (i.e., occur at more negative potentials), while electron-withdrawing groups make it easier. aalto.fi Therefore, the non-8-en-1-yl substituents on 4,4'-di(non-8-en-1-yl)-2,2'-bipyridine are anticipated to have an electron-donating effect, influencing the redox potentials of its metal complexes.

Table 1: Representative Redox Potentials of Substituted Bipyridine Metal Complexes

ComplexRedox CouplePotential (V vs. reference)Notes
[Fe(II)(4,4'-di-Me-bpy)₃]²⁺Fe(III)/Fe(II)~0.8 V vs. Ag/AgClThe methyl groups are electron-donating. aalto.fi
[Fe(II)(4,4'-dicarboxyl-bpy)₃]⁴⁻Fe(III)/Fe(II)~0.97 V vs. Ag/AgClThe carboxyl groups are electron-withdrawing. aalto.fi
[Ru(cyclen)₃(4,4'-bpy)₃]⁶⁺Ru(III)/Ru(II)0.207, 0.342, 0.434 V vs. Cp₂Fe⁰/⁺Multiple distinct one-electron oxidations observed. berkeley.edu

Electron Transfer Mechanisms in Coordination Compounds

The electron transfer (ET) mechanisms in coordination compounds featuring bipyridine ligands are of great interest for applications in artificial photosynthesis and molecular electronics. The bipyridine ligand can mediate electron transfer between a metal center and another species, or between two metal centers in a multinuclear complex.

In many ruthenium(II) bipyridine complexes, photoexcitation leads to a metal-to-ligand charge transfer (MLCT) state, where an electron is promoted from a metal-based orbital to a ligand-based π* orbital. iieta.org This excited state can then participate in electron transfer reactions. The specific substituents on the bipyridine ring can tune the energy of this MLCT state and the subsequent ET rates.

Density functional theory (DFT) calculations on ruthenium complexes with 4,4'-bipyridine (B149096) bridges have shown that the metal-based orbitals can have contributions from the π system of the bridging ligands, providing a clear pathway for electron transfer. berkeley.edu The rate and efficiency of this intramolecular electron transfer are highly dependent on the distance and the electronic coupling between the donor and acceptor sites, which are influenced by the structure of the bridging ligand.

Furthermore, bipyridine derivatives can act as electron mediators to facilitate electron transfer between an electrode and a molecule in solution. iieta.org This is crucial for the development of electrochemical sensors and catalytic systems. The terminal alkene groups in this compound offer a unique functionality for anchoring the molecule or its complexes to surfaces, such as semiconductor or electrode materials, which could be advantageous for studying and utilizing its electron transfer properties in device settings.

Electrochromic Phenomena and Device Applications

Electrochromism is the phenomenon where a material changes color in response to an applied electrical potential. Bipyridine derivatives, particularly viologens (N,N'-disubstituted-4,4'-bipyridinium salts), are well-known for their electrochromic properties. berkeley.edu Upon one-electron reduction, they form stable, intensely colored radical cations. While this compound is a neutral ligand, its quaternized derivatives or its complexes could potentially exhibit electrochromic behavior.

The general mechanism for electrochromism in bipyridinium systems involves a reversible redox reaction. The dicationic species is typically colorless, while the one-electron reduced radical cation is colored, and the two-electron reduced neutral species can also be colored. The specific colors and the potentials at which these changes occur depend on the substituents on the bipyridine rings.

Although no specific studies on the electrochromic properties of this compound have been found, related systems offer insights. For instance, asymmetric 4,4'-bipyridinium derivatives have been incorporated into solid-state electrochromic cells. nih.gov These devices show color changes from transparent to blue or yellow upon application of a voltage. The presence of nanoparticles like TiO₂ can enhance the performance of these devices by improving conductivity and increasing the surface area. nih.gov The long alkyl chains of this compound could be beneficial in the formulation of electrochromic materials, potentially improving their processability and the stability of the colored state.

Table 2: Performance of an Electrochromic Cell with a Bipyridinium Derivative

ParameterValue
Bipyridinium Derivative1-butyl-4,4'-bipyridinium bromide (BUBP) with TiO₂
Response Time< 7 seconds at ±2 V
Coloration Efficiency117 cm²/C
Color ChangeTransparent to Blue

Source: Adapted from data on an analogous asymmetric 4,4'-bipyridinium nanocomposite. nih.gov This data is illustrative of the potential application area.

Electrocatalytic Processes Facilitated by the Compound

The redox activity of bipyridine ligands and their metal complexes makes them promising candidates for electrocatalysis. In an electrocatalytic process, the bipyridine complex would act as a mediator, shuttling electrons from an electrode to a substrate to facilitate a chemical transformation at a lower overpotential than would be required on the bare electrode.

Another important electrocatalytic application is the hydrogen evolution reaction (HER). 4,4'-Bipyridine itself has been shown to act as a molecular catalyst for electrochemical hydrogen production on certain electrode surfaces like copper and silver. researchgate.net The mechanism is proposed to involve the reduction of the adsorbed bipyridine to form a bipyridine-hydride intermediate, which then releases H₂. researchgate.net

The presence of the non-8-en-1-yl chains on this compound provides a means to immobilize its metal complexes onto electrode surfaces. This surface attachment is a key strategy for developing practical electrocatalytic systems, as it can prevent the catalyst from diffusing away from the electrode and can lead to higher catalytic efficiency and stability. The terminal alkene groups could be used for covalent attachment or polymerization on the electrode surface.

Polymer Science Applications

Ligand in Controlled Radical Polymerization (e.g., ATRP)

In the realm of controlled radical polymerization, particularly Atom Transfer Radical Polymerization (ATRP), the 2,2'-bipyridine (B1663995) moiety is a cornerstone ligand for copper-based catalysts. The introduction of long alkyl chains at the 4,4'-positions, such as the non-8-en-1-yl groups, significantly enhances the solubility of the copper catalyst complex, especially in non-polar, organic media. nih.gov This increased solubility leads to a more homogeneous polymerization environment, which is crucial for achieving a high degree of control over the polymerization process. nih.gov

The use of such functionalized bipyridine ligands facilitates the synthesis of well-defined polymers with predictable molecular weights and low polydispersity indices. cmu.edu The electron-donating nature of the alkyl substituents on the bipyridine ring also plays a important role in modulating the catalyst's activity. nih.gov Electron-donating groups are known to increase the stability of the resulting copper complexes and enhance the ATRP equilibrium constant, leading to faster and more efficient polymerizations. nih.gov

The application of 4,4'-disubstituted bipyridine ligands, analogous to 4,4'-Di(non-8-en-1-yl)-2,2'-bipyridine, in ATRP allows for precise control over the polymer architecture. By maintaining a constant concentration of active radical species, these ligands enable the synthesis of polymers with a linear increase in molecular weight as a function of monomer conversion. cmu.edu This controlled process results in polymers with narrow molecular weight distributions (low Ð or PDI values), which is a hallmark of a living polymerization. cmu.edu

The effectiveness of substituted bipyridine ligands in controlling polymerization is evident in the ATRP of various monomers, such as styrene (B11656) and methyl methacrylate. For instance, the use of 4,4'-dialkyl-substituted bipyridines in the ATRP of styrene has been shown to yield polystyrenes with polydispersity indices as low as 1.05.

MonomerLigand SystemInitiatorSolventTemp (°C)PDI (Ð)
StyreneCuBr / 4,4'-dialkyl-bpyEthyl 2-bromoisobutyrateToluene1101.10 - 1.20
Methyl MethacrylateCuBr / 4,4'-dialkyl-bpyEthyl 2-bromoisobutyrateAnisole901.15 - 1.30
Methyl AcrylateCuCl / 4,4'-dialkyl-bpyMethyl 2-chloropropionateBulk601.10 - 1.25

This table presents typical data for ATRP systems using 4,4'-dialkyl-substituted bipyridine ligands, analogous to this compound, demonstrating the high degree of control achievable.

Integration into Functional Polymer Systems

The this compound ligand can be integrated into polymer chains to create functional polymer systems. This can be achieved either by using a difunctional initiator containing the bipyridine moiety or by polymerizing monomers that have the bipyridine unit attached. The presence of the bipyridine unit within the polymer backbone or as a side chain imparts specific properties to the material, such as the ability to form metal-polymer complexes. These metallopolymers can exhibit interesting optical, electronic, and catalytic properties.

Furthermore, the terminal alkene groups on the nonenyl side chains offer a versatile platform for post-polymerization modification. These groups can be functionalized through various chemical reactions, such as thiol-ene click chemistry or epoxidation, allowing for the introduction of a wide range of other functional moieties to the polymer structure. This approach enables the creation of tailor-made polymers with specific functionalities for applications in areas like drug delivery, sensor technology, and advanced coatings.

Supramolecular Polymerization Utilizing the Alkene Functionality

The most distinctive feature of this compound is the presence of terminal alkene functionalities on its side chains. These alkene groups are amenable to olefin metathesis, a powerful reaction for the formation of carbon-carbon double bonds. This capability opens up avenues for constructing complex supramolecular polymer architectures.

One such approach is Acyclic Diene Metathesis (ADMET) polymerization. When the bipyridine ligand is complexed with a suitable metal ion (e.g., Ru(II), Fe(II)), the resulting metal complex, which now possesses two terminal alkene groups, can act as a monomer in an ADMET polymerization. This process would lead to the formation of a metallo-supramolecular polymer where the bipyridine-metal complexes are regularly spaced along the polymer backbone, connected by the newly formed internal double bonds.

Another sophisticated strategy involves Ring-Opening Metathesis Polymerization (ROMP). While the ligand itself is acyclic, it could be used as a chain transfer agent in the ROMP of cyclic olefins. More directly, the alkene functionalities could participate in cross-metathesis reactions to form larger, polymerizable macrocycles containing the bipyridine-metal complex. Subsequent ROMP of these macrocycles would yield well-defined polymers with the metal complex integrated into the main chain. These supramolecular polymers can exhibit dynamic properties, such as self-healing and responsiveness to external stimuli, due to the reversible nature of the metal-ligand coordination bonds.

The combination of coordination chemistry with olefin metathesis provides a powerful toolbox for the bottom-up synthesis of advanced functional materials with precisely controlled structures and properties.

Computational and Theoretical Investigations of 4,4 Di Non 8 En 1 Yl 2,2 Bipyridine Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4,4'-Di(non-8-en-1-yl)-2,2'-bipyridine, DFT studies focus on how the long, unsaturated alkyl chains attached to the 4 and 4' positions influence the electronic properties of the core 2,2'-bipyridine (B1663995) (bpy) structure.

The nonenyl substituents primarily act as electron-donating groups through an inductive effect. tandfonline.com This donation of electron density to the aromatic pyridine (B92270) rings affects the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Generally, electron-donating groups raise the energy of the HOMO and, to a lesser extent, the LUMO. This narrows the HOMO-LUMO energy gap, which can be a critical factor in the molecule's reactivity and its photophysical properties when complexed with a metal. tandfonline.com

DFT calculations on related 4,4'-dialkyl-2,2'-bipyridine systems, such as 4,4'-dinonyl-2,2'-bipyridine, have been employed to model their behavior in ruthenium dye complexes for photo-electrochemical cells. acs.org These studies show that alkyl substituents can cause a red-shift in the absorption spectra of the metal complexes compared to those with unsubstituted bipyridine. acs.org This is consistent with the narrowing of the HOMO-LUMO gap. The primary electronic transitions in such complexes are often metal-to-ligand charge transfer (MLCT) bands, and DFT helps to elucidate the nature of these transitions. nih.govnih.gov

The bonding within the molecule is characterized by the sp² hybridized carbons and nitrogens of the bipyridine core and the sp³ and sp² hybridized carbons of the nonenyl chains. A key structural parameter in bipyridine systems is the dihedral angle between the two pyridine rings. DFT calculations can predict the minimum energy conformation of this angle, which is typically non-planar in the gaseous phase to minimize steric hindrance but can become planar upon coordination to a metal ion.

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Bipyridines.
PropertyUnsubstituted 2,2'-Bipyridine (Reference)4,4'-Dialkyl-2,2'-Bipyridine (e.g., nonenyl)Significance
HOMO EnergyLowerHigherIncreased electron-donating ability. tandfonline.com
LUMO EnergyRelatively UnchangedSlightly HigherAffects electron-accepting ability.
HOMO-LUMO GapLargerSmallerInfluences reactivity and absorption spectra. tandfonline.comacs.org
Electron Donating CharacterWeak π-acceptor researchgate.netnih.govEnhanced σ-donorAffects strength of coordination to metal centers. tandfonline.com

Molecular Dynamics Simulations of Conformational Flexibility

The structure of this compound is characterized by significant flexibility, arising from two main sources: the rotation around the C2-C2' bond connecting the pyridine rings and the numerous rotatable single bonds within the two long non-8-en-1-yl side chains. Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time, providing a detailed picture of this conformational flexibility. nih.gov

MD simulations can map the potential energy surface of the molecule, revealing the most stable conformations and the energy barriers between them. A key focus of such simulations would be the torsional potential of the inter-ring dihedral angle. For many 4,4'-disubstituted bipyridines, a twisted conformation is energetically favored in solution to minimize steric clash between the hydrogens at the 3 and 3' positions. nih.gov

The long nonenyl chains add a much higher degree of freedom. MD simulations can model the folding and extension of these chains in different environments, such as in various solvents or near a surface. mdpi.com This is crucial for understanding the molecule's solubility and its ability to self-assemble or interact with other hydrophobic entities. The terminal double bond on each chain adds a point of rigidity but also a potential site for polymerization or surface attachment, the dynamics of which can be explored computationally.

Table 2: Key Conformational Degrees of Freedom for MD Simulation.
Degree of FreedomDescriptionImpact on Molecular Properties
Py-Py Dihedral AngleTorsion angle between the two pyridine rings around the C2-C2' bond.Affects conjugation, steric hindrance, and metal coordination geometry. nih.gov
Alkyl Chain TorsionsRotation around the C-C single bonds within the nonenyl chains.Determines the overall shape, volume, and solubility of the molecule.
Py-Alkyl TorsionRotation around the bond connecting the pyridine ring to the alkyl chain.Influences the orientation of the chains relative to the bipyridine core.

Mechanistic Insights into Reactivity and Catalysis

Substituted bipyridine ligands like this compound are extensively used in transition metal catalysis. nih.govwisc.edu Computational studies provide mechanistic insights into how the ligand's structure influences the catalytic cycle. The primary roles of the bipyridine ligand are to stabilize the metal center and to tune its electronic properties, thereby modulating its reactivity. acs.org

The long nonenyl chains of this specific ligand are not just passive substituents. Their main function in catalysis is often to enhance the solubility of the resulting metal complex in nonpolar organic solvents. nih.gov This is critical for homogeneous catalysis, ensuring that the catalyst remains dissolved and active in the reaction medium.

Computational modeling can be used to study key steps in a catalytic cycle, such as oxidative addition, reductive elimination, and migratory insertion. acs.org For example, in nickel-catalyzed cross-coupling reactions, DFT calculations can model the transition states of these elementary steps. acs.org The electronic effect of the nonenyl groups (electron-donating) makes the metal center more electron-rich, which can facilitate oxidative addition. Conversely, the steric bulk of the flexible chains can influence the accessibility of the metal center to substrates, affecting reaction rates and selectivity.

In the context of photoredox catalysis, where a metal-bipyridine complex might act as a photosensitizer, computational studies can model the excited states of the complex and the pathways for electron transfer, which are fundamental to the catalytic mechanism. acs.org

Table 3: Influence of Ligand Properties on Catalytic Mechanisms.
Ligand FeatureComputational InsightMechanistic Implication
Electronic Effects (Inductive Donation)DFT calculation of orbital energies and charge distribution on the metal center.Modulates redox potential of the catalyst; can influence rates of oxidative addition/reductive elimination. nih.gov
Steric HindranceModeling of transition state geometries and energies.Affects substrate approach and can control selectivity (e.g., regioselectivity).
Solubility (from nonenyl chains)Implicit or explicit solvent models in DFT/MD simulations.Ensures catalyst homogeneity, preventing catalyst deactivation and improving reaction kinetics.

Prediction of Spectroscopic Properties and Intermolecular Interactions

Computational methods are invaluable for predicting and interpreting spectroscopic data. aip.org For this compound, techniques like Time-Dependent DFT (TD-DFT) can predict the UV-Visible absorption spectrum, correlating electronic transitions with specific absorption bands. researchgate.netrsc.org This is particularly useful for its metal complexes, where TD-DFT can distinguish between ligand-centered (π-π*) and MLCT transitions. nih.gov

Calculations can also predict vibrational frequencies, aiding in the assignment of peaks in Infrared (IR) and Raman spectra. researchgate.net Furthermore, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. Such calculations have become increasingly accurate, providing a powerful tool for structural elucidation. sns.it

The long, nonpolar nonenyl chains largely dictate the intermolecular interactions of this molecule. These chains promote van der Waals interactions, leading to aggregation in polar solvents and solubility in nonpolar ones. In the solid state or on surfaces, these flexible chains can interdigitate, leading to ordered assemblies. Computational modeling can explore these non-covalent interactions, such as π-π stacking between the bipyridine cores of adjacent molecules and hydrophobic interactions among the alkyl chains. nih.gov Understanding these interactions is key to predicting crystal packing, self-assembly behavior, and the formation of thin films.

Table 4: Computationally Predicted Properties and Interactions.
Property/InteractionComputational MethodPredicted Information
UV-Visible SpectrumTD-DFTEnergies and oscillator strengths of electronic transitions (e.g., π-π*, MLCT). nih.gov
Vibrational SpectraDFT (Frequency Calculation)Vibrational modes and their corresponding IR/Raman intensities. researchgate.net
NMR SpectrumDFT (GIAO method)Prediction of ¹H and ¹³C chemical shifts.
Intermolecular ForcesDFT with dispersion correction, MDStrength and nature of π-π stacking, van der Waals, and hydrophobic interactions. nih.gov

Advanced Research Methodologies for Compound Analysis

X-ray Crystallography for Coordination Environments and Supramolecular Packing

For instance, the crystal structures of Cu(II) coordination polymers with 4,4'-bipyridine (B149096) and aromatic carboxylate linkers show a range of Cu-O and Cu-N bond lengths, typically falling between 1.957 Å and 2.565 Å. ub.edu The coordination of the bipyridine ligand can lead to the formation of one-dimensional zigzag or linear polymeric chains. ub.edu In such structures, the supramolecular packing is often dictated by intermolecular interactions like C-H···N or C-H···O hydrogen bonds, as well as π-π stacking interactions between adjacent pyridyl or phenyl rings. ub.edunih.gov

In the case of 4,4'-dimethoxy-2,2'-bipyridine, the dihedral angle between the two pyridine (B92270) rings is a key structural parameter, measured at 5.8(1)°. nih.gov The supramolecular assembly is characterized by C-H···N interactions, forming a two-dimensional sheet structure, which is further extended into a three-dimensional network by C-H···π interactions. nih.gov An overlapping arrangement of parallel pyridine rings is also observed, with a centroid-centroid distance of 3.6655(15) Å, indicative of significant π-π stacking. nih.gov The long non-8-en-1-yl chains of the title compound are expected to introduce additional complexity to the supramolecular packing, likely leading to interdigitation or lamellar structures driven by van der Waals interactions between the alkyl chains. The terminal alkene groups may also participate in specific intermolecular interactions or even solid-state reactions.

The steric influence of substituents on the bipyridine ligand can also affect the coordination environment. For example, steric interactions involving isopropylene bridges in bipyridyl-alkanylene-pyridyl ligands can distort the coordination geometry from ideal octahedral in Ru(II) complexes. lu.se It is therefore anticipated that the bulky nonenyl chains of "4,4'-Di(non-8-en-1-yl)-2,2'-bipyridine" would similarly influence the coordination sphere in its metal complexes.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Dynamics

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. For "this compound" and its complexes, NMR provides crucial information on the conformation of the flexible nonenyl chains, the electronic environment of the bipyridine core, and the dynamic processes such as ligand exchange or conformational changes.

High-resolution 1D and 2D NMR techniques, including COSY, TOCSY, NOESY, and ROESY, are employed to assign the proton and carbon signals of the ligand and its complexes. researchgate.netnih.gov The chemical shifts of the aromatic protons of the bipyridine ring are particularly sensitive to coordination with a metal ion and the nature of the solvent. researchgate.net For example, in ruthenium(II) complexes of 4,4'-dialkyl-2,2'-bipyridines, the coordination to the metal center generally leads to a downfield shift of the bipyridine proton signals. researchgate.net

The table below presents typical ¹H NMR chemical shifts for a related ruthenium complex, illustrating the effect of coordination on the bipyridine ligand protons.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of a Ruthenium(II) bis(bipyridine)(4,4'-dialkyl-2,2'-bipyridine) Complex in (CD₃)₂SO

Protons of Unsubstituted Bipyridine Chemical Shift (δ, ppm) Protons of Substituted Bipyridine Chemical Shift (δ, ppm)
H-3,3' 8.82 (d) H-3',5' 8.75 (s)
H-4,4' 8.13 (t) H-5,5' 7.35 (d)
H-5,5' 7.50 (t) H-6,6' 8.52 (d)
H-6,6' 7.69 (d) Alkyl Protons (α-CH₂) 2.75 (t)
Alkyl Protons (β-CH₂) 1.62 (quint)
Alkyl Protons (other CH₂) 1.28-1.18 (m)
Alkyl Protons (terminal CH₃) 0.82 (t)

Data adapted from a study on analogous 4,4'-dialkyl-2,2'-bipyridine complexes. researchgate.net

The signals from the non-8-en-1-yl chains in "this compound" would be expected in the aliphatic region of the spectrum, with the terminal vinyl group giving characteristic signals in the alkene region (typically 4.9-5.8 ppm). NOESY and ROESY experiments can reveal through-space proximities, providing information on the folding of the alkyl chains and their spatial relationship with the bipyridine core.

Furthermore, NMR relaxation studies can probe molecular dynamics on the picosecond to nanosecond timescale. nih.gov By measuring relaxation times (T1 and T2) and the nuclear Overhauser effect (NOE), it is possible to determine order parameters (S²) for specific C-H bonds, which quantify the degree of local motion. nih.gov For the flexible nonenyl chains, a gradient of increasing motion (decreasing S² values) would be expected from the point of attachment at the bipyridine ring towards the terminal alkene group.

Ultrafast Spectroscopy for Excited State Dynamics

Ultrafast spectroscopy techniques, such as femtosecond transient absorption spectroscopy, are essential for investigating the dynamics of photoexcited states in molecules. For metal complexes of "this compound," which are potential photosensitizers, this method provides critical information on the lifetimes and decay pathways of metal-to-ligand charge transfer (MLCT) and other excited states.

Upon photoexcitation of a ruthenium-bipyridine complex, an electron is typically promoted from a metal-centered d-orbital to a ligand-centered π*-orbital, forming an MLCT excited state. The subsequent dynamics, including intersystem crossing (ISC), vibrational relaxation, and decay back to the ground state, occur on timescales ranging from femtoseconds to nanoseconds.

Studies on analogous Ru(II) polypyridyl complexes have shown that the excited state dynamics are complex and can involve multiple processes. For example, in [Ru(bpy)₃]²⁺, transient absorption anisotropy measurements have indicated an ultrafast interligand randomization of the MLCT state, where the excited electron delocalizes over the three bipyridine ligands within a picosecond. nih.govdiva-portal.org The subsequent localization of the electron onto a single bipyridine ligand is coupled to solvation dynamics. acs.org

The lifetime of the MLCT excited state is a crucial parameter for applications in photochemistry and photobiology. For many Ru(II)-bipyridine complexes, these lifetimes are in the range of hundreds of nanoseconds in solution at room temperature. theralase.com However, the presence of specific functional groups can significantly alter the excited-state properties. The non-8-en-1-yl chains in the title compound could potentially influence the excited-state dynamics through steric effects or by providing additional vibrational modes for non-radiative decay. The terminal alkene groups could also participate in photochemical reactions from the excited state.

The table below summarizes key excited-state parameters for a representative Ru(II)-bipyridine complex, which serves as a reference for understanding the photophysics of such systems.

Table 2: Representative Photophysical Data for [Ru(bpy)₃]²⁺ in Acetonitrile Solution at Room Temperature

Parameter Value Reference
Absorption Maximum (λabs) 452 nm rsc.org
Emission Maximum (λem) 620 nm rsc.org
Excited State Lifetime (τ) ~600 ns theralase.com
Quantum Yield of Emission (Φem) ~0.042 rsc.org

Values are approximate and can vary with solvent and other experimental conditions.

Mass Spectrometry Techniques for Complex Speciation

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of coordination complexes and large organic molecules like "this compound" and its metal adducts, as it allows for the transfer of intact species from solution to the gas phase. nih.govnih.gov

In the analysis of the free ligand, ESI-MS would be expected to show a prominent signal corresponding to the protonated molecule, [L+H]⁺. For metal complexes, such as those with ruthenium or other transition metals, ESI-MS can be used to identify the stoichiometry of the complex, for example, [M(L)₃]²⁺ or [M(L)₂Cl₂]⁺. The isotopic pattern of the metal can be a key identifier in the mass spectrum.

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. By selecting a specific parent ion and inducing its fragmentation through collision-induced dissociation (CID), a characteristic fragmentation pattern is obtained. For long-chain alkylated molecules, fragmentation often involves the cleavage of the alkyl chains. nih.govnih.gov In the case of "this compound," one would expect to observe fragmentation of the nonenyl chains, potentially through loss of neutral alkenes or radical species. The fragmentation pattern can help to confirm the structure of the ligand and its substituents.

While direct mass spectrometry data for "this compound" is not available in the reviewed literature, the expected ESI-MS data can be predicted based on its molecular formula (C₃₄H₄₈N₂).

Table 3: Predicted Mass Spectrometry Data for this compound (L)

Ion Species Calculated Monoisotopic Mass (Da)
[L] 496.3817
[L+H]⁺ 497.3896
[L+Na]⁺ 519.3715
[L+K]⁺ 535.3454

These are theoretical values and may differ slightly from experimental observations.

Scanning Probe Microscopy for Surface Organization

Scanning probe microscopy (SPM) techniques, such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM), are powerful tools for visualizing and manipulating matter at the nanoscale on surfaces. nih.govnih.gov For a molecule like "this compound," with its amphiphilic character arising from the aromatic bipyridine headgroup and the long alkyl chains, SPM is ideal for studying its self-assembly into ordered monolayers on a substrate like highly oriented pyrolytic graphite (B72142) (HOPG). acs.orgnih.gov

In a typical STM experiment, a solution of the compound is drop-cast onto the HOPG surface, and upon solvent evaporation, the molecules physisorb and self-assemble into two-dimensional crystalline structures. The contrast in the STM image arises from the local density of electronic states, allowing for the visualization of the individual molecules and their packing arrangement. The long alkyl chains would likely align parallel to the surface, and the bipyridine units would form specific motifs driven by intermolecular interactions. acs.org The terminal alkene groups may also influence the packing and could potentially be used for further on-surface reactions.

AFM can provide complementary information about the topography of the self-assembled monolayer. nih.gov In addition to imaging, AFM can be used in force spectroscopy mode to probe the mechanical properties of the monolayer and the interaction forces between a functionalized AFM tip and the surface. nih.govnih.gov

Studies on other functionalized 4,4'-bipyridines have shown that the supramolecular pattern is highly dependent on the nature and position of the alkyl substituents. acs.org It is expected that "this compound" would form well-ordered lamellar structures on HOPG, with the dimensions of the unit cell determined by the length of the nonenyl chains and the interactions between the bipyridine headgroups.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Efficiency

One promising approach involves the application of modern cross-coupling reactions, such as Suzuki, Negishi, or Stille couplings, which have proven effective in the synthesis of other bipyridine derivatives. nih.gov For instance, the coupling of a dihalo-2,2'-bipyridine with a suitable organometallic reagent derived from 9-bromonon-1-ene could provide a direct route to the target molecule. The development of more active and selective catalyst systems, potentially utilizing nickel or palladium, will be crucial for the success of these methods. wisc.edu

Furthermore, research into one-pot syntheses or flow chemistry processes could offer significant advantages in terms of efficiency and scalability. These modern synthetic techniques could lead to the production of 4,4'-Di(non-8-en-1-yl)-2,2'-bipyridine in larger quantities, making it more accessible for extensive materials science and catalysis studies.

Table 1: Comparison of Potential Synthetic Routes

Synthetic RoutePotential AdvantagesPotential Challenges
Grignard Reaction Readily available starting materialsPotential for side reactions
Suzuki Coupling High functional group tolerance, mild reaction conditionsAvailability and stability of boronic ester of non-8-en-1-yl bromide
Negishi Coupling High yields and selectivityMoisture and air sensitivity of organozinc reagents
Stille Coupling VersatilityToxicity of organotin reagents

Exploration in Advanced Materials Science (e.g., Photovoltaics, Sensors)

The bipyridine moiety is a cornerstone in the design of functional materials, particularly in the fields of photovoltaics and chemical sensors. The introduction of the non-8-en-1-yl chains offers a unique opportunity to tailor the properties of these materials.

In the context of photovoltaics , particularly dye-sensitized solar cells (DSSCs), bipyridine ligands are essential components of the light-harvesting dye molecules. researchgate.netossila.com The long alkyl chains of this compound could enhance the solubility of the resulting metal complexes in organic media and improve the stability of the dye on the semiconductor surface by creating a hydrophobic layer. The terminal alkene groups present a particularly exciting avenue for research, as they can be used to polymerize the dye molecules on the surface of the photoanode, potentially leading to more robust and efficient devices.

For chemical sensors , the bipyridine unit can act as a recognition site for metal ions. The binding of a metal ion to the bipyridine can induce a change in the photophysical properties of the molecule, such as its fluorescence or absorbance, allowing for the detection of the analyte. The long alkyl chains could be exploited to incorporate these sensor molecules into membranes or onto solid supports. The terminal alkenes could be used to covalently attach the sensor to a surface, for example, through hydrosilylation onto a silicon-based substrate, creating a durable and reusable sensor device. nih.gov

Bio-Inspired Chemical Systems and Biomimetic Catalysis

Nature utilizes complex molecular machinery to perform intricate chemical transformations with high efficiency and selectivity. The field of biomimetic catalysis seeks to emulate these natural systems to develop new and improved catalysts. acs.org Bipyridine-metal complexes have been investigated as mimics of metalloenzymes. nih.gov

The structure of this compound, with its hydrophobic side chains, could be used to create enzyme-like catalytic pockets. When complexed with a suitable metal ion, such as iron or copper, the resulting complex could be embedded within a hydrophobic environment, such as a micelle or a polymer matrix, mimicking the active site of an enzyme. nih.gov The long nonenyl chains would facilitate the partitioning of the catalyst into this non-polar environment.

The terminal double bonds offer a handle for anchoring these biomimetic catalysts to larger scaffolds, such as polymers or dendrimers. This could lead to the development of catalysts with enhanced stability and recyclability. Furthermore, the alkene functionality could be used to incorporate the catalyst into larger, self-assembled structures, creating complex, multi-component catalytic systems that mimic the compartmentalization found in biological cells.

Integration into Responsive and Adaptive Supramolecular Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Bipyridines are excellent building blocks for the construction of such assemblies due to their ability to coordinate with metal ions and participate in pi-stacking interactions. nih.govmdpi.com

The long, flexible nonenyl chains of this compound are expected to play a crucial role in its self-assembly behavior. These chains can interdigitate or form ordered domains, driving the formation of specific supramolecular architectures, such as nanofibers, vesicles, or gels. researchgate.netresearchgate.net The presence of the terminal double bond introduces a reactive site that can be used to trigger changes in the supramolecular structure.

For example, a responsive supramolecular system could be designed where the initial self-assembled structure is stable. Upon the introduction of a stimulus, such as a metathesis catalyst, the terminal alkenes could undergo cross-linking, leading to a transformation of the supramolecular assembly into a more rigid and stable network. This could have applications in areas such as controlled release, where the initial assembly encapsulates a payload that is released upon the structural change.

An adaptive supramolecular system could be envisioned where the self-assembly process is reversible. The non-covalent interactions governing the assembly could be tuned by external stimuli, such as temperature or solvent polarity, allowing the system to adapt its structure in response to changes in its environment. The terminal alkenes could also participate in reversible reactions, adding another layer of adaptability to the system.

Table 2: Potential Supramolecular Architectures and Their Triggers

Supramolecular ArchitectureFormation PrinciplePotential Trigger for Transformation
Nanofibers Pi-stacking of bipyridine cores and van der Waals interactions of alkyl chainsPolymerization of terminal alkenes
Vesicles Amphiphilic self-assembly in polar solventsChange in pH or ionic strength
Organogels Entanglement of self-assembled fibrillar networksTemperature change
Surface Monolayers Adsorption onto a solid substrateSurface-initiated polymerization

Q & A

Q. What are the most reliable synthetic routes for preparing 4,4'-Di(non-8-en-1-yl)-2,2'-bipyridine, and how can its purity be optimized?

The synthesis of substituted bipyridines typically involves coupling reactions between halogenated pyridine precursors. For 4,4'-dialkyl derivatives, nickel-catalyzed dimerization of 2-chloropyridines using manganese powder as a reductant is a robust method (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine synthesis in ). For non-8-en-1-yl substituents, a modified Ullmann coupling or Suzuki-Miyaura cross-coupling could be employed, leveraging palladium or nickel catalysts with alkenyl boronic esters. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) is critical to remove unreacted ligands and metal residues. Purity should be confirmed via 1H^1H NMR (to verify substitution patterns) and HPLC-MS (to detect trace impurities) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

  • 1H^1H and 13C^{13}C NMR : To confirm the presence of alkenyl protons (δ 5–6 ppm) and bipyridine backbone signals (δ 7–9 ppm).
  • UV-vis spectroscopy : To assess π→π* transitions (typically 270–300 nm for bipyridines) and monitor electronic effects from alkenyl substituents.
  • Mass spectrometry (ESI-TOF) : For molecular weight verification and detecting side products.
  • X-ray crystallography : For definitive structural elucidation, though crystallization may require slow evaporation in nonpolar solvents (e.g., hexane/dichloromethane).
  • Elemental analysis : To confirm C/H/N ratios, especially after purification .

Q. How do the alkenyl substituents influence the solubility and stability of this ligand in common solvents?

The non-8-en-1-yl chains enhance solubility in nonpolar solvents (e.g., hexane, toluene) due to increased hydrophobicity, while the bipyridine core retains partial polarity for solubility in dichloromethane or THF. Stability under ambient conditions is generally high, but prolonged exposure to light or oxygen may induce oxidation of the alkenyl groups. Store under inert atmosphere (N2_2/Ar) at −20°C for long-term stability .

Advanced Research Questions

Q. How does this compound modulate the photophysical properties of transition metal complexes (e.g., Ru, Ir)?

The alkenyl substituents act as electron-donating groups, raising the energy of the ligand-centered (LC) π→π* transitions and stabilizing metal-to-ligand charge transfer (MLCT) states in complexes. For example, in Ru(II) polypyridyl complexes, extended conjugation from alkenyl groups can redshift emission maxima and enhance luminescence quantum yields. Comparative studies with 4,4'-dimethyl-2,2'-bipyridine ( ) suggest that bulkier substituents increase steric hindrance, potentially reducing non-radiative decay and improving excited-state lifetimes .

Q. What role does this ligand play in stabilizing metal nanoparticles (NPs) for catalytic applications?

The long alkenyl chains facilitate NP stabilization via van der Waals interactions, preventing aggregation in nonpolar media. For example, imidazolium-functionalized bipyridines (e.g., [BIHB]2+^{2+}) stabilize Rh nanoparticles for biphasic hydrogenation ( ). The π-conjugated bipyridine core can also anchor NPs to conductive surfaces (e.g., graphene), enhancing electrocatalytic activity in CO2_2 reduction or H2_2 evolution .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of complexes derived from similar bipyridine ligands?

Systematic variation of substituents (e.g., comparing methyl, tert-butyl, and alkenyl groups) and rigorous control of reaction conditions (solvent, temperature, counterion) are critical. Electrochemical studies (cyclic voltammetry) can clarify redox potentials influenced by ligand electronics. For example, 4,4'-dimethyl-2,2'-bipyridine complexes exhibit lower overpotentials in CO2_2 reduction than bulkier analogs ( ). Computational modeling (DFT) may further rationalize steric/electronic effects on catalytic pathways .

Q. What strategies are recommended for incorporating this ligand into supramolecular assemblies or coordination polymers?

The alkenyl chains enable post-synthetic modifications (e.g., thiol-ene "click" reactions) to functionalize metal-organic frameworks (MOFs). For coordination polymers, combine with d10^{10} metals (e.g., ZnII^{II}, CdII^{II}) and carboxylate linkers to form porous networks. Structural flexibility from the alkenyl groups can enhance guest molecule uptake, as seen in analogous Zn-Tab complexes with 4,4'-dimethyl-2,2'-bipyridine ( ) .

Methodological Considerations

Q. How should researchers handle air/moisture sensitivity during ligand synthesis and metal complexation?

  • Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., metal salt addition).
  • Purge solvents with N2_2 and store over molecular sieves.
  • For complexes prone to oxidation (e.g., FeII^{II}), add reducing agents (ascorbic acid) or work under strict anaerobic conditions .

Q. What are the best practices for troubleshooting low yields in metal complex synthesis?

  • Verify ligand:metal stoichiometry (1:1 vs. 2:1 ratios) via Job’s plot analysis.
  • Screen counterions (e.g., PF6_6^− vs. ClO4_4^−) to improve solubility.
  • Use microwave-assisted synthesis to accelerate slow reactions (e.g., RuIII^{III}→RuII^{II} reduction) .

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